2-oxo-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)-3H-1,3-benzoxazole-5-sulfonamide
Description
2-oxo-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)-3H-1,3-benzoxazole-5-sulfonamide is a complex organic compound belonging to the benzimidazole and benzoxazole families
Properties
IUPAC Name |
2-oxo-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)-3H-1,3-benzoxazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O5S/c19-13-15-9-3-1-7(5-10(9)16-13)18-24(21,22)8-2-4-12-11(6-8)17-14(20)23-12/h1-6,18H,(H,17,20)(H2,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZKKZOKTVROIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NS(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)-3H-1,3-benzoxazole-5-sulfonamide typically involves multiple steps, starting with the formation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions. The benzoxazole ring is then introduced through cyclodehydration reactions involving o-aminothiophenol and appropriate carboxylic acid derivatives.
Industrial Production Methods
In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide, and acidic conditions.
Reduction: : Lithium aluminum hydride, sodium borohydride, and anhydrous ether.
Substitution: : Amines, alcohols, and polar aprotic solvents.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of amines or alcohols.
Substitution: : Formation of substituted benzimidazoles or benzoxazoles.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential antimicrobial and antifungal properties. It has shown promise in inhibiting the growth of various pathogens, making it a candidate for developing new therapeutic agents.
Medicine
In the medical field, this compound is being investigated for its potential use in treating diseases such as cancer and inflammatory disorders. Its ability to modulate biological pathways makes it a valuable tool in drug discovery and development.
Industry
In industry, this compound is used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications in material science and manufacturing.
Mechanism of Action
The mechanism by which 2-oxo-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)-3H-1,3-benzoxazole-5-sulfonamide exerts its effects involves the interaction with specific molecular targets and pathways. It may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)furan-2-carboxamide: : Another benzimidazole derivative with potential therapeutic applications.
3-hydroxy-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)naphthalene-2-carboxamide: : A structurally related compound with similar biological activities.
Uniqueness
2-oxo-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)-3H-1,3-benzoxazole-5-sulfonamide stands out due to its unique combination of functional groups and its ability to interact with multiple biological targets. This makes it a valuable compound for research and development in various fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
